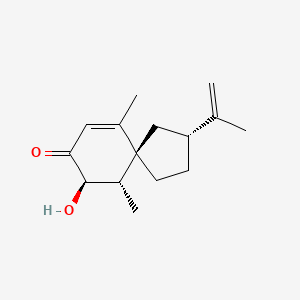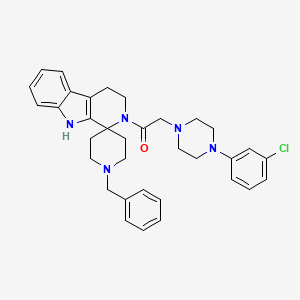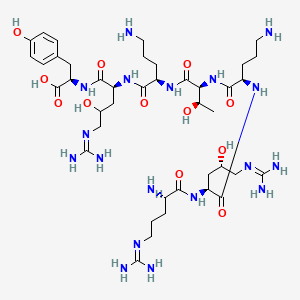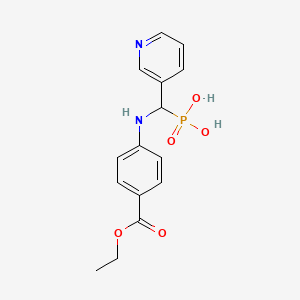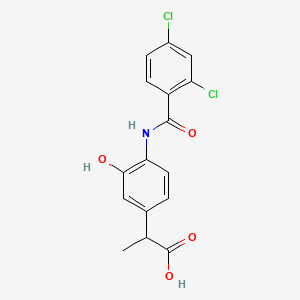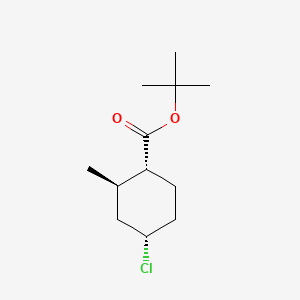
Phosphinic acid, dipropyl-, m-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, dipropyl-, m-nitrophenyl ester is an organophosphorus compound characterized by the presence of a phosphinic acid moiety esterified with dipropyl and m-nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, dipropyl-, m-nitrophenyl ester typically involves the esterification of phosphinic acid with dipropyl and m-nitrophenyl groups. One common method involves the reaction of dipropylphosphinic acid with m-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, dipropyl-, m-nitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phosphinic acid and m-nitrophenol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the m-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., dichloromethane).
Major Products Formed
Hydrolysis: Phosphinic acid and m-nitrophenol.
Reduction: Phosphinic acid, dipropyl-, m-aminophenyl ester.
Substitution: Phosphinic acid, dipropyl-, substituted phenyl ester.
Scientific Research Applications
Phosphinic acid, dipropyl-, m-nitrophenyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphinic acid, dipropyl-, m-nitrophenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme . This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphinic acid, dipropyl-, p-nitrophenyl ester
- Phosphinic acid, dipropyl-, o-nitrophenyl ester
- Phosphonic acid, dipropyl-, m-nitrophenyl ester
Uniqueness
Phosphinic acid, dipropyl-, m-nitrophenyl ester is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its ortho- and para-nitrophenyl counterparts, the meta-nitrophenyl ester may exhibit different steric and electronic properties, leading to distinct chemical and biological behaviors .
Properties
CAS No. |
88618-45-5 |
|---|---|
Molecular Formula |
C12H18NO4P |
Molecular Weight |
271.25 g/mol |
IUPAC Name |
1-dipropylphosphoryloxy-3-nitrobenzene |
InChI |
InChI=1S/C12H18NO4P/c1-3-8-18(16,9-4-2)17-12-7-5-6-11(10-12)13(14)15/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI Key |
RDKSLHWQSTUUHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=O)(CCC)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


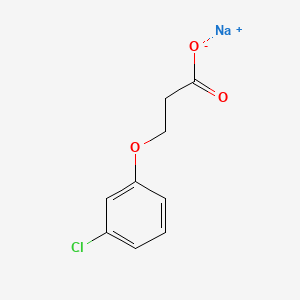

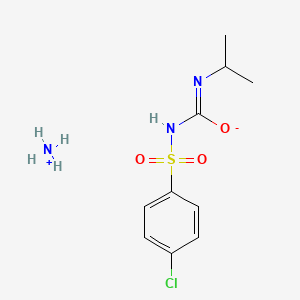

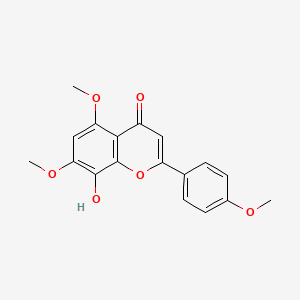
![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)
